molecular formula C17H18N4OS B3020895 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone CAS No. 2309188-76-7

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone

Cat. No. B3020895
M. Wt: 326.42
InChI Key: NKKYCRXFARUKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various interesting biological activities.

Mechanism Of Action

The mechanism of action of 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.

Biochemical And Physiological Effects

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of bacterial cells by disrupting their cell membrane.

Advantages And Limitations For Lab Experiments

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone. One potential direction is to study its potential applications as an anticancer agent in combination with other drugs. Another potential direction is to study its potential applications as an antibacterial agent in the treatment of bacterial infections. Further studies are also needed to fully understand its mechanism of action and to optimize its biological activity for various applications.

Synthesis Methods

The synthesis of 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves the condensation of 2-aminothiophenol with 4-methyl-1H-pyrazole-3-carboxaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with 1-(3-chloropropyl)-4-methylpiperidine hydrochloride to obtain the final product.

Scientific Research Applications

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been studied for its potential applications in various areas of scientific research. It has been found to exhibit antiproliferative activity against cancer cells and has been studied as a potential anticancer agent. It has also been found to exhibit antibacterial activity against Gram-positive bacteria and has been studied as a potential antibacterial agent.

properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-20-9-14(8-19-20)13-3-2-6-21(10-13)17(22)12-4-5-15-16(7-12)23-11-18-15/h4-5,7-9,11,13H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKYCRXFARUKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.